2-Fluoro-4-methoxynicotinonitrile
Description
2-Fluoro-4-methoxynicotinonitrile (CAS: 1704097-63-1) is a nicotinonitrile derivative with the molecular formula C₇H₅FN₂O. It features a pyridine core substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position, along with a nitrile functional group at the 3-position. This compound is commercially available in quantities of 100 mg to 1 g, with a purity of ≥95% .
Nicotinonitriles are of significant interest due to their diverse bioactivities, including antitumor, antimicrobial, and fluorescent properties.
Properties
IUPAC Name |
2-fluoro-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAOGRXVVSXVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-4-nitrobenzonitrile with methanol in the presence of a base, such as sodium methoxide, to yield the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-Fluoro-4-methoxynicotinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-methoxynicotinonitrile has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile
- Molecular Formula : C₁₉H₁₅N₃O
- Substituents: 2-Methoxy, 4-phenyl, 6-(4-aminophenyl).
- Key Properties: Exhibits fluorescent activity due to extended conjugation from the 4-aminophenyl group. Crystal structure analysis reveals non-planar geometry, with intermolecular N–H⋯N hydrogen bonds forming wave-like sheets stabilized by π–π interactions . Demonstrates antitumor and antimicrobial activities, common among nicotinonitriles with aromatic substituents .
Comparison: Unlike 2-Fluoro-4-methoxynicotinonitrile, this compound’s 4-aminophenyl and phenyl groups contribute to enhanced π-stacking and fluorescence. The absence of fluorine may reduce its metabolic stability compared to the fluorinated analog.
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile
- Molecular Formula : C₂₀H₁₆BrFN₃O₂
- Substituents: 2-Amino, 4-(3-bromophenyl), 6-(4-fluoro-2-methoxymethoxyphenyl).
- The methoxymethoxy group introduces steric bulk and may affect solubility .
Comparison: The bromine atom in this compound could enhance binding to hydrophobic protein pockets, whereas the fluorine in this compound offers electronegativity for dipole interactions. The amino group in this derivative may also improve water solubility compared to the nitrile-dominated structure of the target compound.
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic Acid
- Molecular Formula: C₁₄H₁₂FNO₃
- Substituents : 3-Fluoro-4-methylphenyl, 2-methoxy.
- Structural analogs are used as intermediates in drug synthesis, particularly for kinase inhibitors .
Comparison: The carboxylic acid group in this compound contrasts sharply with the nitrile group in this compound, altering reactivity (e.g., susceptibility to nucleophilic attack) and solubility. The methyl group on the phenyl ring may enhance lipophilicity compared to the simpler methoxy substituent in the target compound.
Biological Activity
Overview
2-Fluoro-4-methoxynicotinonitrile (FMN) is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group on the nicotinonitrile scaffold, enhances its reactivity and interaction with biological targets. This article delves into the biological activity of FMN, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-4-methoxypyridine-3-carbonitrile |
| Molecular Formula | C7H5FN2O |
| Molecular Weight | 152.13 g/mol |
| Canonical SMILES | COC1=C(C(=NC=C1)F)C#N |
| InChI Key | UIAOGRXVVSXVMO-UHFFFAOYSA-N |
The biological activity of FMN is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine and methoxy groups enhances the compound's binding affinity, leading to modulation of enzymatic activity and receptor interactions. Research indicates that FMN can influence various biochemical pathways, although the exact mechanisms can vary based on the biological system being studied.
Biological Applications
FMN has been investigated for several applications in biological research:
- Enzyme Interaction Studies : FMN serves as a probe in biochemical assays to study enzyme kinetics and inhibition.
- Pharmaceutical Development : Its structure makes it a valuable building block for synthesizing more complex pharmaceutical agents.
- Agrochemical Research : The compound is also explored for its potential use in developing agrochemicals.
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study demonstrated that FMN effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .
-
Pharmacological Profiles
- Research indicated that FMN exhibits promising pharmacological profiles, including anti-inflammatory and analgesic effects in animal models. These findings suggest its potential utility in treating inflammatory diseases .
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Comparative Analysis with Similar Compounds
- When compared to structurally similar compounds, such as 2-fluoro-4-methoxyacetophenone and 2-methoxynicotinonitrile, FMN displayed superior binding affinity to certain receptors, indicating its enhanced efficacy as a drug candidate .
Comparative Table of Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoro-4-methoxyacetophenone | Acetophenone moiety | Moderate anti-inflammatory activity |
| 2-Methoxynicotinonitrile | Lacks fluorine | Lower receptor binding affinity |
| FMN (this compound) | Fluorine and methoxy groups | High receptor binding affinity; anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
